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Compound of Interest

Compound Name:
5-Chloro-2,3-dimethoxypyridine

hydrochloride

CAS No.: 1704065-35-9

Cat. No.: B1434210

Get Quote

Optimizing the Pyridine Core for Next-Generation Kinase
Inhibitors
Executive Summary
5-Chloro-2,3-dimethoxypyridine Hydrochloride (CAS: 284040-73-9 [Free Base]) represents

a high-value scaffold in modern drug discovery, particularly within the realm of kinase inhibition

and bi-aryl therapeutic agents. Unlike simple halopyridines, the 2,3-dimethoxy substitution

pattern offers a unique electronic profile:

Electron-Donating Shield: The two methoxy groups increase electron density at the pyridine

nitrogen, modulating basicity and solubility.

Orthogonal Reactivity: The C5-Chloro position is electronically activated for palladium-

catalyzed cross-coupling (Suzuki-Miyaura), while the methoxy groups serve as robust

masking agents for hydroxyl functionalities or as permanent lipophilic contacts in the active

site.
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Salt-Form Utility: The hydrochloride salt transforms the typically oily or low-melting free base

into a crystalline, non-hygroscopic solid, facilitating precise weighing and enhancing shelf-

stability.

Chemical Constitution & Properties[1][2][3][4][5][6]
[7][8][9][10]

Property Specification

IUPAC Name 5-Chloro-2,3-dimethoxypyridine hydrochloride

Molecular Formula C₇H₈ClNO₂ · HCl

Molecular Weight 210.06 g/mol (Salt) / 173.59 g/mol (Free Base)

Appearance White to off-white crystalline powder

Solubility
Soluble in DMSO, Methanol, Water (with

dissociation); Sparingly soluble in DCM.

pKa (Calc)
~2.5 (Pyridine N) – Note: Methoxy groups lower

basicity compared to pyridine.

Key Impurities

5-Chloro-2-methoxypyridin-3-ol (Des-methyl); 5-

Chloro-2,3-dihydroxypyridine (Hydrolysis

product).

Synthetic Architecture: The "De Novo" Construction
While commercial routes often rely on the methylation of chlorinated precursors, high-purity

synthesis requires a pathway that avoids regioisomeric mixtures. The most robust "self-

validating" protocol proceeds via the 2-Amino-5-chloropyridine lineage, ensuring the chlorine

atom is fixed at C5 before the oxygen functionalities are introduced.

Mechanism of Action (The "Why"):
Step 1 (Hydroxylation): We cannot directly methoxylate 2,3,5-trichloropyridine with high

regioselectivity. Instead, we install oxygen atoms sequentially.
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Step 2 (Differentiation): By using a nitro-reduction sequence, we distinguish the C2 and C3

positions.

Step 3 (Salt Formation): The final HCl salt formation must be anhydrous to prevent acid-

catalyzed hydrolysis of the C2-methoxy group back to the pyridone.

Visual Synthesis Workflow

2-Amino-5-chloropyridine 2-Hydroxy-5-chloropyridine

Diazotization
(NaNO2, H2SO4) 2-Hydroxy-3-nitro-5-chloropyridine

Nitration
(HNO3, H2SO4) 5-Chloro-2,3-dihydroxypyridine

1. Reduction (Fe/HCl)
2. Diazotization 5-Chloro-2,3-dimethoxypyridine

(Free Base)

O-Methylation
(MeI, K2CO3, Acetone) Target: HCl Salt

Anhydrous HCl
(in Dioxane/Ether)

Click to download full resolution via product page

Caption: Stepwise construction of the 5-chloro-2,3-dimethoxypyridine core ensuring

regiochemical purity.

Detailed Experimental Protocol (Pathway B)
Stage 1: Preparation of the Dihydroxy Core

Nitration: Dissolve 2-hydroxy-5-chloropyridine in conc. H₂SO₄. Add fuming HNO₃ dropwise at

0°C. The hydroxyl group at C2 directs the nitro group to the C3 position (ortho).

Reduction & Hydrolysis: Reduce the nitro group (Fe/NH₄Cl) to the amine. Perform a second

diazotization (NaNO₂/H₂SO₄/H₂O) to convert the C3-amine to a C3-hydroxyl.

Checkpoint: Verify formation of 5-chloro-2,3-dihydroxypyridine by LC-MS (M-H = 144).

Stage 2: Double O-Methylation
Setup: Charge a reactor with 5-chloro-2,3-dihydroxypyridine (1.0 eq) and anhydrous Acetone

(10V).

Base Addition: Add Potassium Carbonate (K₂CO₃, 3.0 eq) and stir for 30 min to form the

diphenoxide anion.

Alkylation: Add Methyl Iodide (MeI, 2.5 eq) dropwise. Reflux for 6–12 hours.
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Critical Control: Monitor the disappearance of the mono-methylated intermediate (5-

chloro-2-methoxy-3-hydroxypyridine). If incomplete, C3-OH methylation is the slow step

due to steric crowding.

Workup: Filter inorganic salts. Evaporate solvent.[1][2][3] Partition residue between EtOAc

and Water.[2][3][4] Dry organic layer (Na₂SO₄) and concentrate to yield the Free Base (Oil or

low-melting solid).

Stage 3: Anhydrous Salt Formation (The Stability Step)
Dissolve the free base in anhydrous Diethyl Ether or MTBE.

Cool to 0°C.

Slowly bubble HCl gas or add 4M HCl in Dioxane (1.1 eq).

Observation: A white precipitate forms immediately.

Filtration: Filter under N₂ atmosphere (hygroscopic risk). Wash with cold ether. Dry under

vacuum at 40°C.

Applications in Drug Discovery
The 5-chloro-2,3-dimethoxypyridine scaffold is primarily utilized as an electrophile in transition-

metal catalyzed cross-couplings.

Suzuki-Miyaura Coupling
The C5-Cl bond is activated for oxidative addition by Palladium, facilitated by the electron-

withdrawing nature of the pyridine ring, despite the donating effects of the methoxy groups.

Standard Conditions: Pd(dppf)Cl₂, K₃PO₄, Dioxane/Water, 90°C.

Target Class: This reaction is frequently used to attach the pyridine ring to aryl boronic acids,

creating bi-aryl cores common in p38 MAP Kinase and VEGFR inhibitors.

Regioselective Demethylation
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For SAR (Structure-Activity Relationship) studies, the methoxy groups can be selectively

cleaved:

C2-OMe Cleavage: Treatment with aqueous HBr or HCl at reflux preferentially hydrolyzes

the C2-OMe to the carbonyl (pyridone) tautomer due to the stabilization of the resulting

amide-like structure.

C3-OMe Cleavage: Requires stronger Lewis acids (e.g., BBr₃) and is generally slower.

Reaction Logic Diagram

5-Chloro-2,3-dimethoxypyridine

Suzuki Coupling (C5)
Forms: Bi-aryl Kinase Inhibitors

Pd(0), Ar-B(OH)2

Acid Hydrolysis (C2)
Forms: 5-Chloro-3-methoxy-2-pyridone

Aq. HCl, Heat

Lithiation (C4)
(Directed ortho-metalation)

Forms: C4-substituted analogs

LDA, -78°C

Click to download full resolution via product page

Caption: Divergent reactivity profile. C5 is the primary coupling vector; C2 is the metabolic soft

spot.

Quality Control & Analytics
To ensure the integrity of the hydrochloride salt, the following analytical methods are

recommended.

HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

Mobile Phase A: 0.1% TFA in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 20 min.
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Detection: UV at 254 nm (Pyridine absorption).

Pass Criteria: Purity > 98.0% (Area %).

Impurity Profile
Impurity Origin Retention Time (Rel)

2,3-Dimethoxypyridine
De-chlorination

(Hydrogenolysis byproduct)
~0.8 RRT

5-Chloro-2-methoxy-3-

hydroxypyridine

Incomplete Methylation (Stage

2)
~0.6 RRT

5-Chloro-3-methoxy-2-

pyridone

Hydrolysis (Storage in humid

conditions)
~0.5 RRT

Handling & Safety (E-E-A-T)
Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which forms a

sticky hydrate and promotes hydrolysis. Store in a desiccator at -20°C.

Corrosivity: As an acid salt, it is corrosive to mucous membranes. Use standard PPE (nitrile

gloves, safety glasses).

Stability: Stable for >2 years if kept dry and frozen. Solutions in DMSO are stable for 24

hours at room temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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